N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with thioamides under specific conditions.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, often using Suzuki–Miyaura coupling.
Formation of the Cyclopropanecarboxamide Moiety: This step involves the reaction of cyclopropanecarboxylic acid with appropriate amines under amide formation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring and bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group are crucial for its biological activity, potentially interacting with enzymes or receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-METHYLACETAMIDE
Uniqueness
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanecarboxamide moiety, in particular, sets it apart from other similar compounds, potentially offering unique interactions and applications.
Properties
Molecular Formula |
C15H14BrN3O2S |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H14BrN3O2S/c16-10-2-1-3-11(6-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-4-5-9/h1-3,6,8-9H,4-5,7H2,(H,17,20)(H,18,19,21) |
InChI Key |
KIRUUVYBICXBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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